molecular formula C12H27N3OSi B1412448 [(6-Azidohexyl)oxy](tert-butyl)dimethylsilane CAS No. 1334207-87-2

[(6-Azidohexyl)oxy](tert-butyl)dimethylsilane

Cat. No.: B1412448
CAS No.: 1334207-87-2
M. Wt: 257.45 g/mol
InChI Key: HUTNMDKPWZLZBY-UHFFFAOYSA-N
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Description

(6-Azidohexyl)oxydimethylsilane is a chemical compound with the molecular formula C12H27N3OSi and a molecular weight of 257.45 g/mol. This compound is known for its unique structure, which includes an azido group attached to a hexyl chain, linked to a tert-butyl-dimethylsilane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Azidohexyl)oxydimethylsilane typically involves the reaction of 6-bromohexanol with sodium azide to form 6-azidohexanol. This intermediate is then reacted with tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine to yield the final product.

Industrial Production Methods

While specific industrial production methods for (6-Azidohexyl)oxydimethylsilane are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(6-Azidohexyl)oxydimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming amines or other nitrogen-containing compounds.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst.

    Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, solvents like dimethylformamide (DMF), and moderate temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Click Chemistry: Copper(I) catalysts, alkynes, and solvents like tetrahydrofuran (THF) or water.

Major Products Formed

    Amines: From reduction of the azido group.

    Triazoles: From click chemistry reactions with alkynes.

Scientific Research Applications

(6-Azidohexyl)oxydimethylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Industry: Employed in surface modification processes to enhance material properties

Mechanism of Action

The mechanism of action of (6-Azidohexyl)oxydimethylsilane is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reactivity is harnessed in click chemistry for bioconjugation and material science applications. The tert-butyl-dimethylsilane moiety provides stability and hydrophobicity, making the compound suitable for various applications.

Comparison with Similar Compounds

(6-Azidohexyl)oxydimethylsilane can be compared with other similar compounds, such as:

    Tert-Butyl(4-iodobutoxy)dimethylsilane: This compound has an iodo group instead of an azido group, making it suitable for different types of substitution reactions.

    6-Azidohexanol: Lacks the tert-butyl-dimethylsilane moiety, making it less hydrophobic and less stable in certain applications.

The uniqueness of (6-Azidohexyl)oxydimethylsilane lies in its combination of an azido group with a tert-butyl-dimethylsilane moiety, providing both reactivity and stability.

Properties

IUPAC Name

6-azidohexoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N3OSi/c1-12(2,3)17(4,5)16-11-9-7-6-8-10-14-15-13/h6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTNMDKPWZLZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N3OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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